2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide
Description
The compound 2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide features a 2,3-dimethyl-substituted indole core linked via a carboxamide group to a phenethyl moiety bearing a 4-sulfamoyl substituent. This structure combines hydrophobic (dimethylindole), polar (sulfamoyl), and flexible (ethyl linker) elements, which may influence its physicochemical properties, pharmacokinetics, and biological activity.
Properties
Molecular Formula |
C19H21N3O3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C19H21N3O3S/c1-11-12(2)21-18-9-6-15(10-17(11)18)19(23)22-13(3)14-4-7-16(8-5-14)26(20,24)25/h4-10,13,21H,1-3H3,(H,22,23)(H2,20,24,25) |
InChI Key |
JNDVWAIMNNVFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)S(=O)(=O)N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide can be achieved through a multi-step process involving several key reactions. One common method involves the Fischer indolisation followed by N-alkylation. This process is efficient and high-yielding, making it suitable for industrial production . The reaction typically involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction conditions often include microwave irradiation to speed up the process, resulting in a rapid synthesis of the desired indole derivative .
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s structure includes:
-
Indole core with methyl groups at positions 2 and 3
-
Sulfonamide group attached to a phenethyl moiety at position 1
-
Carboxamide group at position 5
Key reactive sites involve:
-
Indole ring (prone to electrophilic substitution)
-
Sulfonamide nitrogen (participates in nucleophilic reactions)
-
Carboxamide carbonyl (susceptible to hydrolysis or nucleophilic attack)
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide nitrogen acts as a nucleophilic center in reactions with electrophiles. For example:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions to form N-substituted derivatives.
-
Cross-coupling reactions : Catalyzed by transition metals (e.g., palladium) to introduce aryl/heteroaryl groups .
Table 1: Reported Reactions Involving Sulfonamide Nitrogen
Electrophilic Substitution on the Indole Ring
The indole core undergoes electrophilic aromatic substitution (EAS) at positions 4, 6, or 7, depending on directing effects of substituents:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups.
-
Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ adds halogens.
Key Factor : Methyl groups at positions 2 and 3 deactivate the ring but direct incoming electrophiles to para/ortho positions relative to carboxamide.
Carboxamide Reactivity
The carboxamide group at position 5 participates in:
-
Hydrolysis : Acidic/basic conditions yield carboxylic acid (e.g., HCl/H₂O or NaOH/H₂O) .
-
Condensation : Reacts with amines to form imines or hydrazides under dehydrating agents (e.g., PCl₅) .
Table 2: Hydrolysis of Carboxamide Group
| Condition | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic | 6M HCl, reflux, 12h | 1H-Indole-5-carboxylic acid | 85–90% | |
| Basic | 2M NaOH, 80°C, 6h | Sodium indole-5-carboxylate | 78% |
Enzyme-Targeted Reactivity (Biological Interactions)
The compound inhibits carbonic anhydrases (CAs) via sulfonamide-Zn²⁺ coordination in enzyme active sites. Structural analogs show:
-
hCA II inhibition : Ki values 3.3–866.7 nM (dependent on substituents) .
-
hCA IX selectivity : Ki < 10 nM for derivatives with fused indene-pyrazole systems .
Key SAR Findings :
-
Methyl groups at indole positions 2/3 enhance hydrophobic interactions .
-
Sulfonamide-phenyl-ethyl chain optimizes binding to CA isoforms .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
1. Antitumor Activity
Recent studies have indicated that indole derivatives, including 2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide, exhibit significant antitumor properties. Research has shown that compounds with similar structures can inhibit key proteins involved in cancer cell proliferation. For instance, indazole-containing derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), which is crucial for cell division. The inhibition of PLK4 has demonstrated effectiveness against various cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .
2. Anti-inflammatory Properties
The compound also shows promise in the treatment of inflammatory diseases. Studies have highlighted the role of indole derivatives in modulating inflammatory pathways. For example, certain analogs have been found to inhibit the production of pro-inflammatory cytokines in vitro and exhibit efficacy in animal models of inflammation. This suggests that 2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide could potentially serve as a therapeutic agent for conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of 2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide. Modifications to the indole core and the sulfonamide moiety can significantly influence its biological activity. For instance, variations in the substituents on the indole ring can enhance binding affinity to target proteins or improve solubility and bioavailability .
Case Studies
Case Study 1: Cancer Treatment
In a study exploring novel indazole derivatives, researchers synthesized a series of compounds based on the indole scaffold and tested their antitumor activity against HCT116 colon cancer cells. The results indicated that specific modifications led to enhanced potency compared to existing treatments, establishing a foundation for clinical trials involving similar compounds .
Case Study 2: Inflammation Modulation
Another investigation focused on the anti-inflammatory effects of indole derivatives in a rat model of arthritis. The study reported that administration of compounds similar to 2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide resulted in reduced levels of inflammatory markers and improved clinical scores in treated animals compared to controls .
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide involves its interaction with bacterial enzymes. The sulfamoylphenyl group is known to inhibit dihydrofolate synthase, an enzyme crucial for bacterial DNA synthesis . This inhibition disrupts the bacterial cell’s ability to replicate, leading to its antibacterial effects.
Comparison with Similar Compounds
Core Structural Variations
N-(4-Sulfamoylphenyl)-1H-indole-5-carboxamide (Compound 2f)
- Structure : Lacks the 2,3-dimethyl groups and ethyl linker present in the target compound.
- Properties : Higher melting point (257–259°C) due to increased hydrogen bonding from the sulfamoyl group .
2,3-Dimethyl-N-(2-phenylethyl)-1H-indole-5-carboxamide (G119-0083)
- Structure : Shares the 2,3-dimethylindole-5-carboxamide core but substitutes the sulfamoylphenyl group with a simple phenethyl chain.
- Properties : Lower molecular weight (292.38 g/mol vs. ~388 g/mol for the target compound) and increased lipophilicity due to the lack of polar sulfamoyl .
- Implications : The phenethyl group may favor membrane permeability but reduce solubility and specificity for polar targets like carbonic anhydrases.
Substituent Modifications
N-[2-(4-Methylphenyl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide (G119-0085)
- Structure : Introduces a para-methyl group on the phenethyl chain.
1-[(2,4-Difluorophenyl)methyl]-2,3-dimethyl-N-[(1R)-1-phenylpropyl]-1H-indole-5-carboxamide
- Structure : Features a difluorophenylmethyl group and a chiral phenylpropyl chain.
- Properties : Fluorine atoms increase electronegativity and metabolic stability, while the chiral center may influence enantioselective binding .
Functional Group Analysis
Sulfamoyl vs. Benzophenone (Compound 3 from )
- Compound 3: Contains a benzophenone moiety instead of sulfamoyl.
- Impact: Benzophenone’s bulkiness and π-π stacking capacity may favor interactions with hydrophobic pockets, whereas the sulfamoyl group in the target compound enables hydrogen bonding and charge interactions, critical for enzymes like carbonic anhydrases .
Ethyl Linker vs. Direct Attachment
- In contrast, compounds like 2f (direct sulfamoylphenyl attachment) may exhibit rigidity, limiting adaptability .
Physicochemical Properties
Biological Activity
2,3-Dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.
- Chemical Name : 2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide
- CAS Number : 883464-88-8
- Molecular Formula : C19H21N3O3S
- Molecular Weight : 371.5 g/mol
Antitumor Activity
Research has demonstrated that indole derivatives exhibit considerable antitumor effects. A study focusing on similar indole carboxamides reported significant inhibitory activities against various cancer cell lines. For instance, compounds derived from indole structures showed IC50 values ranging from 2.34 to 9.85 µM against pediatric glioblastoma KNS42 cells, indicating potent cytotoxicity and antiproliferative effects .
Table 1: Antitumor Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Indole-2-carboxamide A | KNS42 | 2.34 |
| Indole-2-carboxamide B | KNS42 | 9.06 |
| Indole-2-carboxamide C | DAOY | 4.75 |
Anti-inflammatory Activity
Indole derivatives have also been investigated for their anti-inflammatory properties. A study highlighted the efficacy of certain indole carboxamides in inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW 264.7 macrophages. Notably, compounds exhibited significant reductions in LPS-induced pulmonary inflammation in vivo without causing organ toxicity .
Table 2: Anti-inflammatory Effects of Indole Derivatives
| Compound | Cytokine Inhibition (%) | Model |
|---|---|---|
| Compound D | TNF-α (75%) | RAW 264.7 |
| Compound E | IL-6 (68%) | RAW 264.7 |
Antimicrobial Activity
The antimicrobial potential of indole derivatives has been explored in several studies. For example, certain synthesized pyrazoles and their derivatives demonstrated notable antifungal activity against various strains. While specific data on the compound is limited, its structural similarity to other active indoles suggests potential efficacy against microbial pathogens .
Case Studies
-
Study on Indole Carboxamides :
- Researchers synthesized a series of indole-2-carboxamide derivatives and evaluated their antitumor activity against glioblastoma cells. The most potent compounds showed IC50 values below 5 µM, indicating strong cytotoxic properties.
-
Anti-inflammatory Evaluation :
- A study assessed the anti-inflammatory effects of novel indole derivatives in a murine model of sepsis. Results showed a significant decrease in inflammatory markers post-treatment with selected compounds, affirming their therapeutic potential.
Q & A
Q. What are the key synthetic steps for preparing 2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide?
- Answer : The synthesis typically involves: (i) Alkylation of the indole core : React ethyl 2,3-dimethyl-1H-indole-5-carboxylate with a benzyl bromide derivative (e.g., 2,4-difluorobenzyl bromide) using NaH in DMF to introduce the benzyl group . (ii) Amide coupling : Hydrolyze the ester to the carboxylic acid (e.g., using LiOH in THF/H₂O) , then couple with 1-(4-sulfamoylphenyl)ethylamine via EDCI/HOBt-mediated activation in chloroform . (iii) Purification : Flash chromatography (ethyl acetate/hexanes gradient) yields the final product. LC-MS (e.g., m/z 433 [M+H]⁺) confirms purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Assign peaks for indole protons (δ 7.0–8.5 ppm), sulfamoyl group (δ 7.5–8.0 ppm), and methyl/ethyl substituents (δ 1.2–2.5 ppm) .
- LC-MS : Verify molecular weight (e.g., m/z 433 [M+H]⁺) and monitor reaction progress .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfonamide S=O stretches (~1150, 1350 cm⁻¹) .
Q. What are the primary pharmacological targets associated with the sulfamoylphenyl moiety?
- Answer : The sulfamoylphenyl group is a hallmark of cyclooxygenase (COX) inhibitors (e.g., celecoxib analogs) and histone deacetylase (HDAC) inhibitors in bifunctional conjugates. Dual-targeting strategies aim to synergize anti-inflammatory and epigenetic modulation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for diastereomeric mixtures of this compound?
- Answer : (i) Chiral chromatography : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to separate enantiomers . (ii) NOESY NMR : Identify spatial proximity of protons to distinguish diastereomers (e.g., axial vs. equatorial substituents) . (iii) X-ray crystallography : Resolve absolute configuration if crystals are obtainable .
Q. What strategies optimize coupling reaction yields between the indole carboxylate and sulfamoylphenylethylamine?
- Answer : (i) Activation reagents : EDCI/HOBt in chloroform improves amide bond formation efficiency (yields ~80–90%) compared to DCC . (ii) Solvent choice : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates . (iii) Temperature control : Room-temperature reactions minimize side products (e.g., racemization) .
Q. How to design bifunctional conjugates incorporating this compound for dual-target inhibition?
- Answer : (i) Linker selection : Use alkyl or PEG spacers (e.g., 8-aminooctane) to tether the indole-sulfonamide to a second pharmacophore (e.g., hydroxamic acid for HDAC inhibition) . (ii) Deprotection strategies : Trityl groups protect amines during synthesis, removed later with TFA . (iii) Bioactivity assays : Test COX-2/HDAC inhibition in tandem (IC₅₀ values <1 μM for optimized conjugates) .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data in different cell lines?
- Answer : (i) Cell line validation : Confirm target expression (e.g., COX-2, HDAC1/6) via Western blot . (ii) Metabolic stability assays : Test compound degradation in liver microsomes; discrepancies may arise from cytochrome P450 variability . (iii) Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions .
Methodological Tables
| Key Reaction Optimization Parameters |
|---|
| Step |
| Alkylation |
| Ester Hydrolysis |
| Amide Coupling |
| Analytical Characterization |
|---|
| Technique |
| ¹H NMR |
| LC-MS |
| IR |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
